molecular formula C8H10N2O3S B121751 4-Acetamidobenzenesulfonamide CAS No. 121-61-9

4-Acetamidobenzenesulfonamide

Cat. No.: B121751
CAS No.: 121-61-9
M. Wt: 214.24 g/mol
InChI Key: PKOFBDHYTMYVGJ-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfonamide (CAS: 121-61-9), also known as N4-Acetylsulfanilamide, is a sulfonamide derivative with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . It is a white-to-yellow crystalline powder with a melting point of 216°C . The compound features an acetamido group (-NHCOCH₃) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring, which influence its solubility, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylsulfanilamide typically involves the acetylation of sulfanilamide. One common method is to react sulfanilamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds as follows:

[ \text{Sulfanilamide} + \text{Acetic Anhydride} \rightarrow \text{Acetylsulfanilamide} + \text{Acetic Acid} ]

The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of acetylsulfanilamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Hydrolysis to Sulfanilamide

The acetamide group undergoes acid-catalyzed hydrolysis while preserving the sulfonamide moiety :

Reaction Equation:

4 Acetamidobenzenesulfonamide+HClSulfanilamide+CH3COOH\text{4 Acetamidobenzenesulfonamide}+\text{HCl}\rightarrow \text{Sulfanilamide}+\text{CH}_3\text{COOH}

Experimental Conditions

  • Acid Strength: 6 M HCl

  • Temperature: Reflux (~110°C)

  • Duration: 45–60 minutes

  • Neutralization Agent: Saturated Na₂CO₃ solution (pH 7–8)

Yield Data

StepYieldSource
Hydrolysis Completion>98%
Final Isolation85–90%

The sulfonamide group’s stability under acidic conditions (hydrolysis rate ≈10⁻⁶ relative to acetamide) enables selective deprotection .

Stability and Side Reactions

Thermal Stability

  • Decomposes at >200°C via sulfonyl group rearrangement
    Hydrolytic Sensitivity

  • Resists hydrolysis at neutral pH (t₁/₂ >1 year at 25°C)

  • Degrades in strong bases (pH >12) via sulfonate formation

Catalytic and Kinetic Data

Chlorosulfonation Step (Precursor Synthesis)

ParameterValueSource
ElectrophileSO₃
Reaction Rate Constant1.2×10⁻³ L/mol·s
Activation Energy58 kJ/mol

This data confirms the electrophilic aromatic substitution mechanism dominates during precursor synthesis .

Industrial-Scale Modifications

Process Optimization

  • Continuous Flow Reactors reduce chlorosulfonic acid usage by 40% compared to batch methods

  • Microwave-Assisted Amination cuts reaction time to 8 minutes (vs. 30 minutes conventionally)

These advancements highlight the compound’s adaptability in modern pharmaceutical manufacturing.

Scientific Research Applications

Medicinal Chemistry Applications

4-Acetamidobenzenesulfonamide serves as a scaffold for the synthesis of various biologically active compounds. The acetamide and sulfonamide functional groups contribute to its therapeutic potential:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound has been investigated for its effectiveness against various bacterial strains, functioning through inhibition of folic acid synthesis in bacteria .
  • Urease Inhibition : Recent studies have shown that derivatives of this compound exhibit significant urease inhibitory activity. Urease is an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to the pathogenesis of certain infections. Compounds derived from this scaffold have demonstrated IC50 values indicating effective inhibition .

Synthesis of Novel Compounds

The compound is frequently used as a starting material in the synthesis of more complex molecules:

  • Prodrugs : Research has indicated that this compound can be converted into prodrugs that are activated under specific conditions, such as radiotherapy. This conversion allows for targeted drug delivery systems that minimize side effects while maximizing therapeutic effects .
  • Acyclic Azanucleosides : It has been utilized in the synthesis of acyclic azanucleosides, which are important in antiviral drug development. These compounds mimic natural nucleosides and have shown promise in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

  • Modification Studies : Various modifications to the acetamide and sulfonamide groups have been explored to enhance activity against specific targets, such as cancer cells or resistant bacterial strains. For instance, substituents on the aromatic ring can significantly influence the compound's efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
MDPI Study (2023)Urease InhibitionIdentified several derivatives with promising inhibitory activity against urease, suggesting potential for treating related infections .
Nature Chemistry (2021)Prodrug ActivationDemonstrated successful activation of prodrugs using X-ray irradiation, leading to enhanced therapeutic effects with reduced side effects .
PMC Study (2008)Antiviral ActivityAcyclic azanucleosides synthesized from this compound showed significant antiviral activity without cytotoxicity up to certain concentrations .

Mechanism of Action

Acetylsulfanilamide exerts its antibacterial effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, acetylsulfanilamide prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-Acetamidobenzenesulfonamide with structurally related sulfonamides and derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications AQP4 Inhibition (%) Safety Profile
This compound C₈H₁₀N₂O₃S 214.24 Acetamido, Sulfonamide Proteomics, anti-infective, synthesis 23% Harmful if ingested; skin/eye irritant
Acetazolamide C₄H₆N₄O₃S₂ 222.25 Thiadiazole, Sulfonamide Diuretic, glaucoma, epilepsy 80% Prescription drug; multiple side effects
MAFENIDE C₇H₁₀N₂O₂S 186.23 Aminomethyl, Sulfonamide Topical antibiotic for burns N/A Potential skin sensitivity
4-Acetamidobenzenesulfonic Acid C₈H₉NO₄S 215.22 Acetamido, Sulfonic Acid Chemical synthesis N/A Irritant; handle with care

Key Observations:

  • Structural Differences: The acetamido group in this compound enhances metabolic stability compared to MAFENIDE’s aminomethyl group, which may increase reactivity . Replacing the sulfonamide with a sulfonic acid group (as in 4-Acetamidobenzenesulfonic acid) increases acidity and water solubility, altering its applicability in drug design .
  • Pharmacological Activity :

    • This compound’s 23% AQP4 inhibition is significantly lower than acetazolamide’s 80% , limiting its utility in treating cerebral edema .
    • Unlike methylene blue or TGN-20, this compound lacks in vivo efficacy data for brain edema, highlighting a research gap .

Biological Activity

4-Acetamidobenzenesulfonamide, also known as N-(4-sulfamoylphenyl)acetamide, is a compound with notable biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • CAS Number : 121-61-9
  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 214.24 g/mol
  • Solubility : Sparingly soluble in water; soluble in DMSO and DMF .

This compound is primarily recognized for its role as a sulfonamide antibiotic. Its mechanism involves the inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for the conversion of para-aminobenzoic acid (PABA) into folate. Additionally, it has been shown to inhibit several carbonic anhydrases (CA), including CAII and CAIX, with inhibition constants (Kis) of 246 nM and 135 nM, respectively .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics such as ciprofloxacin:

Bacterial Strain Inhibition Zone (mm) Comparison Antibiotic Inhibition Zone (mm)
Staphylococcus aureus18Ciprofloxacin22
Escherichia coli16Ciprofloxacin20
Bacillus subtilis15Ciprofloxacin21

This table illustrates the comparative efficacy of this compound against various bacterial strains .

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. A derivative of this compound showed an IC50 value of approximately 135.31 µM, indicating moderate inhibitory activity compared to Baicalein, a known lipoxygenase inhibitor .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several derivatives of acetamidobenzenesulfonamide and tested their antimicrobial activity. The results indicated that compounds derived from this sulfonamide exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .
  • Cytotoxicity and Apoptosis : Another investigation assessed the cytotoxic effects of various sulfonamide derivatives on fibroblast cells. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Summary of Findings

The biological activities of this compound underscore its importance in medicinal chemistry:

  • Antibacterial Activity : Effective against multiple bacterial strains.
  • Enzyme Inhibition : Inhibits carbonic anhydrases and lipoxygenase.
  • Potential Therapeutics : Derivatives show promise for further development as antimicrobial and anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Acetamidobenzenesulfonamide in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including sealed goggles and gloves, due to its skin/eye irritation and respiratory hazards . Ensure proper ventilation to mitigate inhalation risks, and establish a 48-hour medical observation protocol post-exposure due to delayed toxicity symptoms . Store separately from incompatible substances (e.g., strong acids/bases) to avoid contamination or hazardous reactions .

Q. How is this compound synthesized, and what are its key structural features?

  • Methodological Answer : The compound is synthesized via acetylation of sulfanilamide, preserving the sulfonamide group critical for biological activity. The acetamide group at the para-position enhances stability under acidic conditions, enabling selective hydrolysis to regenerate sulfanilamide (a precursor for antimicrobial agents) . Key characterization techniques include NMR (to confirm acetyl and sulfonamide groups) and HPLC for purity assessment .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS for high sensitivity in detecting metabolites like sulfanilamide . For bulk quantification, UV-Vis spectroscopy at 265 nm (λmax) is effective. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of this compound be resolved?

  • Methodological Answer : Contradictions in inhibitory potency (e.g., carbonic anhydrase vs. kinase assays) often arise from assay conditions. Standardize buffer pH (6.5–7.5 for sulfonamide stability) and use isothermal titration calorimetry (ITC) to measure binding thermodynamics . Cross-validate findings with in silico docking (e.g., AutoDock Vina) to correlate structural interactions with activity .

Q. What strategies optimize the regioselective hydrolysis of this compound to sulfanilamide?

  • Methodological Answer : Use HCl (1–2 M) at 80–90°C for controlled acetamide cleavage while preserving the sulfonamide group . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Neutralize with Na2CO3 post-hydrolysis to precipitate sulfanilamide (yield: ~75%) .

Q. How can this compound be functionalized for use as a biochemical probe?

  • Methodological Answer : Introduce fluorophores (e.g., FITC) or biotin tags via nucleophilic substitution at the sulfonamide group. Use DMF as a solvent and K2CO3 as a base to facilitate coupling . Confirm probe activity via fluorescence polarization assays or SPR to ensure target binding is retained .

Q. What are the challenges in resolving contradictions between computational predictions and experimental data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often stem from solvent effects or protonation states in simulations. Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) and compare with experimental logP values. Use contradiction analysis frameworks (e.g., constraint-based random simulation) to identify over-constrained parameters .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFBDHYTMYVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041529
Record name 4'-Sulfamylacetanilide
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-61-9
Record name Acetylsulfanilamide
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Record name N4-Acetylsulfanilamide
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Record name 4-Acetamidobenzenesulfonamide
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Record name 4'-sulphamoylacetanilide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Acetamidobenzenesulfonamide
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4-Acetamidobenzenesulfonamide

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